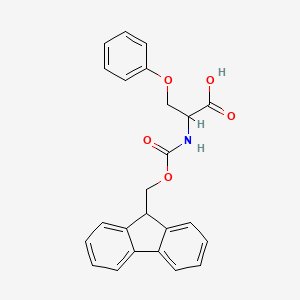

N-Fmoc-O-phenyl-D-serine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-O-phenyl-D-serine is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C24H21NO5 and a molecular weight of 403.43 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Fmoc-O-phenyl-D-serine can be synthesized through several methods. One common method involves the reaction of D-serine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

N-Fmoc-O-phenyl-D-serine undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the Fmoc protecting group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like piperidine are used to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Fmoc group using piperidine results in the formation of the free amino acid .

Aplicaciones Científicas De Investigación

N-Fmoc-O-phenyl-D-serine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: This compound is used in the production of synthetic peptides for research and commercial purposes.

Mecanismo De Acción

The mechanism of action of N-Fmoc-O-phenyl-D-serine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the serine residue, preventing unwanted side reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

- N-Fmoc-O-phenyl-L-serine

- N-Fmoc-O-benzyl-D-serine

- N-Fmoc-O-benzyl-L-serine

Uniqueness

N-Fmoc-O-phenyl-D-serine is unique due to its specific stereochemistry (D-serine) and the presence of the phenyl group, which can influence its reactivity and interactions in peptide synthesis. Compared to its L-isomer, this compound may exhibit different biological activities and properties .

Actividad Biológica

N-Fmoc-O-phenyl-D-serine is a modified amino acid that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and implications in various fields, including medicinal chemistry and peptide synthesis.

1. Synthesis of this compound

This compound is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amine, facilitating the formation of peptide bonds while preventing unwanted reactions at the amino group. The phenyl substitution at the serine side chain contributes to the compound's hydrophobic characteristics, which can influence its biological interactions.

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| 1 | Attachment of Fmoc group to D-serine |

| 2 | Solid-phase synthesis initiation |

| 3 | Sequential addition of amino acids |

| 4 | Cleavage from resin and deprotection |

2. Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in cancer therapy and as a building block for bioactive peptides.

2.1 Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example, studies have reported IC50 values in the low micromolar range when tested on MCF-7 breast cancer cells, indicating effective inhibition of cell growth.

Table 2: Antiproliferative Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 4.5 | Induction of apoptosis |

3. Mechanistic Insights

The mechanism by which this compound exerts its antiproliferative effects involves interaction with microtubules, similar to known chemotherapeutic agents like colchicine. This interaction disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis.

3.1 Case Studies

Several case studies have been conducted to elucidate the specific pathways involved in the action of this compound:

- Study A : Investigated the effect on MCF-7 cells, revealing that treatment with this compound resulted in G2/M phase arrest and increased markers of apoptosis.

- Study B : Focused on MDA-MB-231 cells, demonstrating enhanced sensitivity to this compound compared to standard treatments.

4. Conclusion

This compound represents a promising compound in the realm of cancer therapeutics due to its significant antiproliferative activity and ability to induce apoptosis in cancer cell lines. Ongoing research is essential to further understand its mechanisms and optimize its use in clinical settings.

Propiedades

Fórmula molecular |

C24H21NO5 |

|---|---|

Peso molecular |

403.4 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenoxypropanoic acid |

InChI |

InChI=1S/C24H21NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) |

Clave InChI |

HGQDEAAPBMSFJT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.